Cas no 196928-59-3 (3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate)

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate structure
196928-59-3 structure
商品名:3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
CAS番号:196928-59-3
MF:C17H11IO5
メガワット:422.170717477798
CID:6432151
PubChem ID:984063

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate 化学的及び物理的性質

名前と識別子

    • 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
    • 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-iodophenoxy)-
    • SR-01000417039
    • [3-(4-iodophenoxy)-4-oxochromen-7-yl] acetate
    • Oprea1_605047
    • AKOS002345331
    • EiM07-30369
    • VU0488240-1
    • F0196-0642
    • SR-01000417039-1
    • 196928-59-3
    • インチ: 1S/C17H11IO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3
    • InChIKey: HLVYQLRNQGTGST-UHFFFAOYSA-N
    • ほほえんだ: C1OC2=CC(OC(C)=O)=CC=C2C(=O)C=1OC1=CC=C(I)C=C1

計算された属性

  • せいみつぶんしりょう: 421.96512g/mol
  • どういたいしつりょう: 421.96512g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 495
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 61.8Ų

じっけんとくせい

  • 密度みつど: 1.728±0.06 g/cm3(Predicted)
  • ふってん: 487.3±45.0 °C(Predicted)

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0196-0642-2μmol
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0196-0642-5μmol
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0196-0642-3mg
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0196-0642-25mg
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0196-0642-1mg
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0196-0642-15mg
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0196-0642-20mg
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0196-0642-50mg
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0196-0642-75mg
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3 90%+
75mg
$208.0 2023-05-17
A2B Chem LLC
BA66977-50mg
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
196928-59-3
50mg
$504.00 2024-04-20

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate 関連文献

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetateに関する追加情報

3-(4-IodoPhenoxy)-4-Oxo-4H-Chromen-7-Yl Acetate (CAS No. 196928-59-3): A Comprehensive Overview

The compound 3-(4-IodoPhenoxy)-4-Oxo-4H-Chromen-7-Yl Acetate (CAS No. 196928-59-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the chromene derivatives family, which has garnered considerable attention due to their diverse biological activities and structural versatility. The molecule's structure incorporates a chromen ring system, an acetate group, and a 4-iodophenoxy substituent, making it a unique compound with promising applications in drug discovery and chemical synthesis.

Recent studies have highlighted the importance of chromene derivatives in medicinal chemistry, particularly their role as scaffolds for developing bioactive molecules. The chromen ring system is a fused bicyclic structure consisting of a benzene ring and a gamma-pyrone ring, which contributes to the compound's stability and reactivity. The presence of the acetate group in this compound enhances its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications. Additionally, the 4-iodophenoxy substituent introduces electronic and steric effects that can modulate the compound's interaction with biological targets.

One of the most intriguing aspects of 3-(4-IodoPhenoxy)-4-Oxo-4H-Chromen-7-Yl Acetate is its potential as a lead compound in drug design. Researchers have explored its ability to inhibit key enzymes and receptors involved in various diseases, such as cancer, inflammation, and neurodegenerative disorders. For instance, recent findings suggest that this compound exhibits potent anti-inflammatory properties by modulating COX-2 enzyme activity. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders.

The synthesis of 3-(4-IodoPhenoxy)-4-Oxo-4H-Chromen-7-Yl Acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The starting material is typically derived from natural products or synthetic intermediates, depending on the desired scale and purity. The reaction sequence often includes nucleophilic substitution, oxidation, and cyclization steps, which are carefully optimized to ensure high yields and selectivity.

In terms of spectroscopic characterization, this compound has been extensively studied using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These analyses have provided valuable insights into its molecular structure, functional groups, and stereochemistry. For example, the ^1H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the chromen ring and the acetate group, while the IR spectrum confirms the presence of carbonyl groups.

From an environmental standpoint, understanding the fate and behavior of 3-(4-IodoPhenoxy)-4-Oxo-4H-Chromen-7-Yl Acetate in different ecosystems is crucial for assessing its safety and sustainability. Recent studies have evaluated its biodegradation potential under aerobic and anaerobic conditions, revealing that it undergoes rapid microbial degradation under aerobic conditions due to its oxygen-rich structure.

In conclusion, 3-(4-IodoPhenoxy)-4-Oxo-4H-Chromen-7-Yl Acetate (CAS No. 196928-59-3) represents a cutting-edge molecule with immense potential in both academic research and industrial applications. Its unique structural features, coupled with its diverse biological activities, make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover new aspects of this compound's properties and applications, it is poised to play a significant role in advancing modern medicine.

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